molecular formula C10H10ClN3O3S2 B7101676 Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate

Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate

Cat. No.: B7101676
M. Wt: 319.8 g/mol
InChI Key: KTUYWGRHJBXGIH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a carbonyl compound, while substitution of the chloro group with an amine yields an amino derivative .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate
  • This compound

Uniqueness

Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S2/c1-17-9(16)7-8(11)14-10(19-7)13-2-5(15)6-3-12-4-18-6/h3-5,15H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUYWGRHJBXGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)NCC(C2=CN=CS2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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